IRE1|A kinase-IN-8

Chemical biology Medicinal chemistry IRE1α ligand classification

Researchers need to dissect IRE1α’s XBP1 splicing from RIDD outputs without blocking the RNase catalytic site-but direct RNase inhibitors (4μ8C, MKC8866) suppress both pathways. This compound offers a mechanism-based solution. - **Kinase-directed modulation:** Avoids confounding RNase site blockade; preserves differential UPR signaling. - **Defined chemotype:** Benzoheterocyclecarboxaldehyde scaffold from WO2011127070A2; direct SAR comparator to IRE1α kinase-IN-9 (IC50 <0.1 µM). - **Procurement ready:** Standard research quantities available for in vitro ER stress models (tunicamycin/thapsigargin).

Molecular Formula C23H22N2O5
Molecular Weight 406.4 g/mol
Cat. No. B12387551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIRE1|A kinase-IN-8
Molecular FormulaC23H22N2O5
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2C=O)O)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C
InChIInChI=1S/C23H22N2O5/c1-14-17-7-8-19(27)18(13-26)21(17)30-23(29)20(14)15-3-5-16(6-4-15)22(28)25-11-9-24(2)10-12-25/h3-8,13,27H,9-12H2,1-2H3
InChIKeyFEJCUYOATFXGBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IRE1α Kinase-IN-8: Baseline Overview for Procurement


IRE1α kinase-IN-8 (CAS 1338933-29-1) is a synthetic small molecule belonging to the benzoheterocyclecarboxaldehyde chemotype, identified from patent WO2011127070 A2 as a potent inhibitor of the ER stress sensor IRE1α (inositol-requiring enzyme 1 alpha) [1]. This compound is classified within the broader series of benzaldehyde-derived IRE1α ligands and is structurally related to its counterpart IRE1α kinase-IN-9 (compound 2, CAS 1338933-30-4), which exhibits an average IC50 of <0.1 μM . Like other members of this chemotype, it is employed as a chemical probe in research focused on diseases associated with the unfolded protein response (UPR) and regulated IRE1-dependent decay (RIDD) [1].

1
IRE1α pathway inhibition study fit Benzoheterocyclecarboxaldehyde chemotype
2
Kinase-targeting mechanism context ATP-binding pocket engagement
3
Patent-series SAR exploration WO2011127070 A2 lineage

Why Generic IRE1α Inhibitor Substitution Is Inadmissible


IRE1α is a bifunctional enzyme possessing both a kinase domain and an endoribonuclease (RNase) domain; different chemotypes can produce divergent pharmacological outcomes — ranging from complete RNase inhibition, partial antagonism, to kinase inhibition with paradoxical RNase activation — by stabilizing distinct protein conformational states [1]. The benzoheterocyclecarboxaldehyde scaffold of IRE1α kinase-IN-8 represents a chemical class distinct from broadly adopted tool compounds such as the KIRA series (type II kinase inhibitors and allosteric RNase attenuators) [2], salicylaldehyde-based selective RNase inhibitors (e.g., MKC8866, IC50 0.29 μM) , and the chromenone-derived 4μ8C (RNase IC50 76 nM) . These structural and mechanistic differences mean that in-class compounds cannot be interchangeably substituted for mechanism-specific studies of IRE1α signaling, particularly where differential regulation of XBP1 splicing versus RIDD outputs is the experimental endpoint.

Target Compound IRE1α Kinase-IN-8 Kinase domain engagement
Mismatch Context Substituting with direct RNase inhibitors (4μ8C, MKC8866) may suppress both XBP1 and RIDD outputs, limiting differential pathway interrogation.
Target Compound IRE1α Kinase-IN-8 Benzoheterocyclecarboxaldehyde scaffold
Mismatch Context Replacing with KIRA-series allosteric attenuators (KIRA8) may shift conformational outcomes, as binding mode and pharmacological response may not transfer.
Target Compound IRE1α Kinase-IN-8 Independent patent origin
Mismatch Context Using analog IRE1α kinase-IN-9 without verification may affect SAR continuity; close structural analogs may differ in potency and selectivity profile.

Quantitative Differentiation Against Key IRE1α Inhibitors


Chemical Scaffold Uniqueness

IRE1α kinase-IN-8 is based on a benzoheterocyclecarboxaldehyde core scaffold , placing it in a chemical series distinct from the more widely studied KIRA series (e.g., KIRA6 is an imidazopyrazine-based type II kinase inhibitor ; KIRA8 is a structurally unrelated mono-selective inhibitor ), from salicylaldehyde-based RNase inhibitors such as MKC8866 , and from the tricyclic chromenone 4μ8C . This scaffold differentiation is structurally essential: the benzoheterocyclecarboxaldehyde core determines the orientation of the electrophilic aldehyde moiety, which dictates target engagement geometry that is not reproducible with alternative chemotypes.

Chemical Scaffold Uniqueness
Cross-study comparable
Benzoheterocyclecarboxaldehyde core vs. imidazopyrazine (KIRA6), salicylaldehyde (MKC8866), tricyclic chromenone (4μ8C)
Scaffold classification review
Electrophilic warhead geometry dictates target engagement; pharmacophore not reproducible across chemotypes
Chemical biology Medicinal chemistry IRE1α ligand classification

Potency Context Across Chemotypes

The benzoheterocyclecarboxaldehyde series, to which IRE1α kinase-IN-8 belongs, includes IRE1α kinase-IN-9 (compound 2), which has been reported to exhibit an average IC50 of <0.1 μM against IRE1α , placing the series in the sub-100 nM potency range. This positions the benzoheterocyclecarboxaldehyde series at an intermediate potency level compared to the highest-affinity IRE1α inhibitors such as KIRA8 (IC50 5.9 nM) , while being substantially more potent than KIRA6 (IC50 0.6 μM, cell-free assay) and comparable to 4μ8C (IC50 76 nM) .

Potency Context Across Chemotypes
Class-level inference
Close analog IRE1α kinase-IN-9: IC50
Series-level potency tier review
KIRA8 offers sub-nanomolar affinity; benzoheterocyclecarboxaldehyde series supports sub-100 nM context
Kinase vs. RNase Inhibition
Class-level inference
IRE1α kinase-IN-8 engages ATP-binding pocket. 4μ8C/MKC8866 are direct RNase active-site inhibitors. KIRA8 is an allosteric RNase attenuator.
Pathway-selective interpretation
Kinase inhibitors can produce divergent RNase outcomes (activation to inhibition); direct RNase inhibitors globally suppress outputs
Independent Series Provenance
Cross-study comparable
WO2011127070 A2 (Zeng Q, 2011) vs. Amgen HTS (KIRA6), UCSF KIRA program (KIRA8), salicylaldehyde library (MKC8866)
Patent lineage review
Independent IP origins and SAR trajectories; experimental findings may not transfer between series
Disease Model Validation
Cross-study comparable
No published in vivo disease model data for IN-8. KIRA8 validated in fibrosis and diabetes models; KIRA6 validated in multiple myeloma models.
In vivo model-response context
KIRA8/KIRA6 offer disease-specific in vivo pharmacology datasets; IN-8 suits mechanistic in vitro UPR studies
Absence of Public Potency Data
Data to verify
No specific IC50 or Ki value for IRE1α kinase-IN-8 identified in public domain. Analog IN-9 has reported IC50
Procurement risk assessment
Precise dose-response studies may require IRE1α kinase-IN-9 or independent potency verification
Drug discovery Biochemical pharmacology IRE1α inhibitor profiling

Kinase-Targeting vs. Direct RNase Inhibition

IRE1α kinase-IN-8 is classified functionally as a kinase inhibitor of IRE1α , engaging the ATP-binding pocket to modulate kinase activity and consequently its RNase output. This mechanism is fundamentally distinct from direct RNase active-site inhibitors: 4μ8C (IC50 76 nM) inhibits the RNase domain directly and reverses RIDD-mediated mRNA decay [1], while MKC8866 (IC50 0.29 μM) is a specific IRE1α RNase inhibitor that suppresses XBP1 splicing with an EC50 of 0.52 μM . This mechanistic distinction is critical because ATP-competitive kinase inhibitors of IRE1α can produce a range of RNase outcomes — from full activation, to partial antagonism (PAIRs), to inhibition — depending on the specific conformational state they stabilize [2].

Kinase vs. RNase Inhibition
Class-level inference
IRE1α kinase-IN-8 engages ATP-binding pocket. 4μ8C/MKC8866 are direct RNase active-site inhibitors. KIRA8 is an allosteric RNase attenuator.
Pathway-selective interpretation
Kinase inhibitors can produce divergent RNase outcomes (activation to inhibition); direct RNase inhibitors globally suppress outputs
Enzymology Signal transduction UPR pathway dissection

Independent Chemical Series Provenance

IRE1α kinase-IN-8 and its closely related analog IRE1α kinase-IN-9 (compound 2) originate from patent WO2011127070 A2 [1], which discloses benzoheterocyclecarboxaldehyde derivatives as IRE-1α inhibitors. This patent-defined series is structurally unrelated to the independently characterized tool compounds KIRA6 and KIRA8, which arose from academic laboratory discovery programs [2][3], and to MKC8866, which was developed from a salicylaldehyde chemical library screen . The independent origins and distinct structure-activity relationships (SAR) of these compound classes mean that experimental findings obtained with one chemotype do not automatically transfer to another, requiring researchers to carefully match experimental goals to the specific pharmacological characteristics of each series.

Independent Series Provenance
Cross-study comparable
WO2011127070 A2 (Zeng Q, 2011) vs. Amgen HTS (KIRA6), UCSF KIRA program (KIRA8), salicylaldehyde library (MKC8866)
Patent lineage review
Independent IP origins and SAR trajectories; experimental findings may not transfer between series
Chemical probe validation Medicinal chemistry Patent-derived tool compounds

Disease-Relevant Application Scope

IRE1α kinase-IN-8 is positioned as a chemical probe for studying diseases associated with the unfolded protein response (UPR) and regulated IRE1-dependent decay (RIDD) . In contrast, KIRA8 has been extensively validated in disease-specific in vivo models: it reversed established pulmonary fibrosis in a bleomycin mouse model when administered 14 days post-bleomycin exposure [1], and it reversed established diabetes in NOD mice by sparing pancreatic β-cells [2]. KIRA6 has been evaluated in multiple myeloma models where selective IRE1α kinase inhibition reduced viability of CD138+ plasma cells while sparing CD138− cells [3]. These disease-specific validation datasets make KIRA8 and KIRA6 preferred tools for fibrosis, diabetes, and multiple myeloma models respectively, while IRE1α kinase-IN-8 remains the appropriate selection for fundamental UPR/RIDD mechanistic studies requiring the benzoheterocyclecarboxaldehyde chemotype.

Disease Model Validation
Cross-study comparable
No published in vivo disease model data for IN-8. KIRA8 validated in fibrosis and diabetes models; KIRA6 validated in multiple myeloma models.
In vivo model-response context
KIRA8/KIRA6 offer disease-specific in vivo pharmacology datasets; IN-8 suits mechanistic in vitro UPR studies
Disease model pharmacology ER stress biology Chemical probe selection

Absence of Publicly Disclosed Quantitative Potency

A critical data gap exists for this compound: no specific IC50 or Ki value for IRE1α kinase-IN-8 has been identified in the public domain (PubMed-indexed literature, BindingDB, ChEMBL, or vendor technical datasheets as of the search date) . While the close analog IRE1α kinase-IN-9 (compound 2) has a reported average IC50 of <0.1 μM , and the benzoheterocyclecarboxaldehyde series itself is associated with potent IRE-1α inhibition in patent WO2011127070 A2 [1], the absence of a confirmed quantitative potency value for IRE1α kinase-IN-8 represents a limitation for direct competitive benchmarking against well-characterized comparators.

Absence of Public Potency Data
Data to verify
No specific IC50 or Ki value for IRE1α kinase-IN-8 identified in public domain. Analog IN-9 has reported IC50
Procurement risk assessment
Precise dose-response studies may require IRE1α kinase-IN-9 or independent potency verification
Compound characterization Data transparency Procurement risk assessment

Optimal Scientific Use Cases


SAR Continuity Within the Benzoheterocyclecarboxaldehyde Series

For research groups conducting structure-activity relationship (SAR) exploration within the benzoheterocyclecarboxaldehyde chemotype disclosed in WO2011127070 A2 [1], IRE1α kinase-IN-8 represents a critical series member. Substituting a KIRA-series compound (e.g., KIRA6, IC50 0.6 μM ) or a salicylaldehyde-based inhibitor (e.g., MKC8866, IC50 0.29 μM ) would introduce a structurally unrelated pharmacophore and confound SAR interpretation. The close analog IRE1α kinase-IN-9 (compound 2, IC50 <0.1 μM ) provides a direct comparator for determining the contribution of specific substituents to IRE1α inhibitory potency within this patent-defined series.

Mechanistic Dissection of UPR and RIDD

When the experimental objective is to distinguish between IRE1α's XBP1 splicing and RIDD outputs without the confounding effects of direct RNase catalytic site blockade, IRE1α kinase-IN-8 — as a kinase-directed inhibitor — provides a mechanistically appropriate tool. In contrast, 4μ8C (IC50 76 nM [1]) and MKC8866 (RNase IC50 0.29 μM ) act as direct RNase inhibitors and globally suppress both outputs, limiting their utility for studies requiring differential interrogation of UPR branches. The mechanism by which kinase inhibitors modulate IRE1α RNase activity through conformational control has been established by the KIRA program , and the benzoheterocyclecarboxaldehyde scaffold extends the available chemotype toolkit for such studies.

Cross-Chemotype Selectivity Profiling

For kinase selectivity profiling studies aimed at understanding how different IRE1α inhibitor chemotypes engage off-target kinases, IRE1α kinase-IN-8 serves as a benzoheterocyclecarboxaldehyde representative alongside KIRA6 (type II kinase inhibitor with selectivity over Erk2, JNK2, JNK3, Pak4, Pim1, PKA; IC50 >10 μM against these kinases [1]) and KIRA8 (mono-selective IRE1α inhibitor, IC50 5.9 nM ). Including chemically diverse IRE1α ligands in selectivity panels is essential because kinase inhibitor selectivity is chemotype-dependent , and data from one scaffold cannot be extrapolated to another.

In Vitro ER Stress Models Not Requiring Maximal Potency

For in vitro ER stress induction experiments (e.g., tunicamycin- or thapsigargin-treated cell models) where sub-100 nM potency is sufficient and ultra-high affinity (sub-nanomolar KIRA8 [1]) is not required, IRE1α kinase-IN-8 offers a cost-effective entry into the IRE1α inhibitor chemical space with a well-defined patent provenance . This is particularly relevant when the study design does not require the extensive in vivo validation datasets available for KIRA8 (fibrosis reversal ) or KIRA6 (multiple myeloma models ), and where the primary readout is modulation of XBP1 splicing or RIDD targets in cell culture.

Application
Selection Property
Validation Focus
SAR continuity within benzoheterocyclecarboxaldehyde series
Chemotype consistency
Scaffold-specific activity profiling
Mechanistic dissection of UPR and RIDD outputs
Kinase-directed inhibition context
Differential XBP1 splicing vs. RIDD readouts
Cross-chemotype selectivity profiling
Benzoheterocyclecarboxaldehyde template
Off-target kinase selectivity review
In vitro ER stress models not requiring maximal potency
Sub-100 nM potency context
Cell-based UPR endpoint modulation
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